Asialoganglioside-GM1

Toxin-receptor interaction Surface plasmon resonance Ganglioside specificity

Researchers requiring a neutral ganglioside control must source genuine asialo-GM1 (GA1), not GM1. Enzymatic desialylation removes the terminal sialic acid, yielding an uncharged backbone essential for valid negative controls in cholera toxin binding studies (Kd 1.88×10⁻¹⁰ M, 40-fold weaker than GM1). GA1 serves as a defined acceptor for bacterial α2-3/α2-6 sialyltransferases in chemoenzymatic ganglioside synthesis and is a critical antigen in anti-ganglioside antibody panels for motor neuropathy diagnosis. Substituting GM1 compromises experimental specificity. Procure only ≥98% purity, lyophilized GA1 to ensure reproducible sialyltransferase kinetics, bacterial adhesion assays, and autoantibody screening.

Molecular Formula C62H114N2O23
Molecular Weight 1255.6 g/mol
Cat. No. B8055944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsialoganglioside-GM1
Molecular FormulaC62H114N2O23
Molecular Weight1255.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1
InChIKeyVELGMVLNORPMAO-HMWOVMCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asialoganglioside-GM1 (GA1) for Research Procurement: A Neutral Glycosphingolipid with Differentiated Receptor Recognition


Asialoganglioside-GM1 (GA1) is a neutral glycosphingolipid of the ganglio-series with the core tetrasaccharide sequence Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer, structurally defined by the enzymatic removal of the terminal sialic acid residue from monosialoganglioside GM1 [1]. This de-sialylation eliminates the negative charge present on GM1 while preserving the neutral gangliotetraglycosyl backbone [2]. As a procurement-grade research reagent, GA1 serves distinct functional roles from its sialylated parent, particularly as a negative control in ganglioside-mediated signaling studies, as a substrate for sialyltransferase enzymatic assays, and as a ligand for bacterial adhesins and specific immunoglobulin recognition [3].

Why GM1 Cannot Substitute for Asialoganglioside-GM1 in Specialized Research Applications


Asialoganglioside-GM1 (GA1) and its sialylated precursor GM1 are not functionally interchangeable despite sharing an identical core oligosaccharide backbone. The absence of the negatively charged sialic acid residue in GA1 fundamentally alters electrostatic surface properties, which NMR studies confirm increases GA1's relative hydrophobicity compared to GM1 [1]. This physicochemical distinction translates into divergent receptor recognition: GM1 binds cholera toxin with high affinity (Kd 4.61 × 10⁻¹² M) whereas GA1 exhibits approximately 40-fold weaker binding (Kd 1.88 × 10⁻¹⁰ M) [2]. Conversely, GA1 serves as a functional receptor for Pseudomonas aeruginosa pili and other bacterial adhesins that do not recognize GM1 [3]. In cellular signaling contexts, GM1 promotes proliferation of MPTP-treated neuronal cells, while GA1 is completely ineffective in the same assay system [4]. Consequently, substituting GM1 for GA1 in experiments requiring a neutral glycolipid control, bacterial adhesion studies, or sialyltransferase substrate assays will produce erroneous results and invalidate mechanistic interpretations.

Quantitative Comparative Evidence for Asialoganglioside-GM1 Differentiation


Cholera Toxin Binding Affinity: Asialo-GM1 Shows 40-Fold Lower Affinity than GM1

Surface plasmon resonance (SPR) analysis demonstrates that cholera toxin binds to asialo-GM1 with a Kd of 1.88 × 10⁻¹⁰ M, representing an approximately 40-fold lower affinity compared to GM1, which binds with a Kd of 4.61 × 10⁻¹² M [1]. Among the nine glycolipids tested, asialo-GM1 ranked lowest in binding affinity, confirming that the sialic acid residue is essential for high-affinity cholera toxin recognition [1]. Quartz crystal microbalance measurements corroborate this hierarchy, reporting association constants of Ka = 1.8 × 10⁸ M⁻¹ for GM1 versus Ka = 1.0 × 10⁷ M⁻¹ for asialo-GM1 [2].

Toxin-receptor interaction Surface plasmon resonance Ganglioside specificity

Neuroprotective Activity in MPTP-Induced Parkinsonian Model: Asialo-GM1 Is Ineffective While GM1 Is Potent

In an in vitro MPTP-susceptible cell proliferation assay (140-3 cells), asialo-GM1 was completely ineffective at promoting proliferation of MPTP-treated cells, whereas GM1 was the most effective among all gangliosides tested [1]. GD1a and GT1b also enhanced proliferation, but twice as much GT1b was required to achieve the same effect as GM1. Asialo-GM1, along with GM2 and GM3, showed no proliferative activity whatsoever [1]. A separate study confirmed that asialo-GM1 lacked cytoprotective effects, while several GM1 derivatives including lysoGM1, LIGA 20, N-butylGM1, N-myristylGM1, and GM1 inner ester all demonstrated cytoprotection [2].

Neuroprotection Parkinson's disease model MPTP toxicity

Cellular Uptake and Metabolic Degradation Kinetics: Asialo-GM1 Hydrolyzes ~2× Faster than GM1 in Normal Fibroblasts

In cultured normal human fibroblasts subjected to lipid-loading tests, asialo-GM1 (GA1) undergoes terminal galactose hydrolysis at rates of 80-86% on day 3 post-loading, whereas GM1 is hydrolyzed substantially more slowly, reaching only 35-54% hydrolysis by day 14 [1]. This differential metabolic processing indicates that the sialic acid residue on GM1 sterically or electrostatically impedes β-galactosidase access, while the neutral GA1 is more readily metabolized [1].

Glycolipid metabolism Lipid-loading test β-galactosidase activity

Structural Conformation and Hydrophobicity: NMR Reveals Conserved Backbone with Enhanced Hydrophobic Character

NMR spectroscopy and distance geometry calculations demonstrate that the overall tertiary structure of GA1 is very similar to that of GM1, with major conformational features preserved within a maximum angular deviation of ±5° or less [1][2]. Despite this conformational conservation, ¹³C-NMR reveals specific resonance shifts in the neutral gangliotetraglycosyl residues, particularly C-4 of the inner β-D-galactosyl residue and C-1 of the 2-acetamido-2-deoxy-D-galactosyl residue near the sialic acid attachment site [3]. Critically, the authors conclude that GA1 is more hydrophobic than GM1, suggesting that receptors with hydrophobic binding sites may recognize GA1 better than GM1 [1].

NMR spectroscopy Glycolipid conformation Membrane biophysics

Immunoglobulin Recognition Specificity: Asialo-GM1 Is Recognized by Distinct IgM Autoantibody Subsets

Analysis of 940 human sera containing monoclonal IgM proteins revealed that 10 sera (approximately 1:100) bound asialo-GM1, of which 5 sera also cross-reacted with GM1 [1]. Some antibodies exhibited high specificity for asialo-GM1 alone, while others cross-reacted with structurally related gangliosides GM1 and GD1b [1]. This differential antibody recognition profile indicates that asialo-GM1 and GM1 present distinct immunological epitopes despite sharing the core tetrasaccharide structure [1]. Elevated antibody levels to both GM1 and asialo-GM1 are associated with motor or sensorimotor neuropathies, particularly multifocal motor neuropathy [2].

Autoantibody specificity Motor neuropathy Glycolipid immunology

Enzymatic Substrate Utility: Asialo-GM1 Serves as a Preferred Acceptor for Bacterial Sialyltransferases

Asialo-GM1 (GA1) has been characterized as an alternative substrate for sphingolipid ceramide N-deacylase [1]. Furthermore, GA1 and GA2 were identified as good substrates for unique bacterial sialyltransferases (α2-3 and α2-6 STs), enabling the in vitro enzymatic synthesis of novel gangliosides [2]. Using GA1 as the acceptor substrate, α2-3 sialyltransferase activity generated GM1b, a positional isomer of GM1, as confirmed by structural characterization [2]. A patented enzymatic production process utilizing neuraminidase isozyme L to selectively convert gangliosides to asialo-GM1 with high purity has been established [3].

Sialyltransferase assay Enzymatic synthesis Ganglioside production

Evidence-Backed Research Applications for Asialoganglioside-GM1 Procurement


Negative Control in Cholera Toxin and Bacterial Enterotoxin Binding Assays

Asialoganglioside-GM1 provides an essential negative control for experiments evaluating GM1-dependent toxin binding. SPR data confirm that cholera toxin binds asialo-GM1 with a Kd of 1.88 × 10⁻¹⁰ M, approximately 40-fold weaker than its binding to GM1 (Kd 4.61 × 10⁻¹² M) [1]. This differential allows researchers to validate that observed toxin-receptor interactions are sialic acid-dependent rather than mediated by the core oligosaccharide backbone. Asialo-GM1 does not block cholera toxin binding to cellular GM1 [2], further supporting its utility as a specificity control in competitive binding studies.

Autoantibody Diagnostic Assay Development for Motor Neuropathies

Asialoganglioside-GM1 should be included as a distinct antigen in anti-ganglioside antibody panels for motor neuropathy diagnosis. IgM monoclonal protein screening demonstrates that approximately 1:100 sera bind asialo-GM1, and importantly, only 50% of these asialo-GM1-positive sera also recognize GM1 [1]. Elevated antibody titers to both GM1 and asialo-GM1 are clinically associated with multifocal motor neuropathy and sensorimotor neuropathies [2]. Assays limited to GM1 alone risk false-negative results for patients harboring asialo-GM1-specific autoantibodies.

Acceptor Substrate for Sialyltransferase Enzymatic Activity and Ganglioside Synthesis

Asialoganglioside-GM1 serves as a defined neutral acceptor for bacterial α2-3 and α2-6 sialyltransferases, enabling the controlled enzymatic synthesis of gangliosides including GM1b, a positional isomer of GM1 [1]. A patented production method using neuraminidase isozyme L provides high-purity asialo-GM1 suitable for such applications [2]. Researchers developing chemoenzymatic ganglioside synthesis protocols or characterizing novel sialyltransferase specificities should procure asialo-GM1 as the preferred starting material rather than attempting to generate it in-house from GM1.

Metabolic Tracer in Lysosomal Storage Disorder Research

Asialoganglioside-GM1 exhibits distinct metabolic kinetics compared to GM1 in cellular systems, with 80-86% hydrolysis occurring by day 3 in normal fibroblasts versus only 35-54% GM1 hydrolysis by day 14 [1]. This rapid turnover makes asialo-GM1 valuable as a metabolic probe for studying β-galactosidase activity, particularly in comparative studies of GM1 gangliosidosis, Morquio disease type B, and galactosialidosis patient-derived cells where differential processing of neutral versus sialylated glycolipids provides mechanistic insight into lysosomal enzyme deficiencies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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